2H-Tetrazole-5-ethanol,2-methyl-

Description

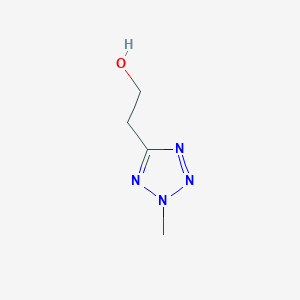

2H-Tetrazole-5-ethanol,2-methyl- is a heterocyclic compound featuring a five-membered tetrazole ring substituted with a methyl group at the 2-position and an ethanol group at the 5-position. Tetrazoles are nitrogen-rich aromatic systems known for their stability and diverse applications in pharmaceuticals, coordination chemistry, and materials science . The ethanol substituent enhances hydrophilicity, while the methyl group introduces steric effects that may influence reactivity and molecular interactions.

Properties

CAS No. |

15284-36-3 |

|---|---|

Molecular Formula |

C4H8N4O |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2-(2-methyltetrazol-5-yl)ethanol |

InChI |

InChI=1S/C4H8N4O/c1-8-6-4(2-3-9)5-7-8/h9H,2-3H2,1H3 |

InChI Key |

GSARPQJKBOMWHQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(N=N1)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Triethyl orthoformate and sodium azide: This method involves the reaction of triethyl orthoformate with sodium azide under controlled conditions to form tetrazole derivatives.

Alcohols and aldehydes: Tetrazole derivatives can also be synthesized by reacting alcohols and aldehydes with sodium azide.

Isocyanides: Another approach involves the use of isocyanides in the presence of suitable catalysts to form tetrazole derivatives.

Industrial Production Methods: Industrial production of tetrazole derivatives often involves the use of high-temperature and high-pressure conditions to ensure efficient synthesis. The use of eco-friendly solvents and catalysts is also common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tetrazole derivatives can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert tetrazole derivatives into their reduced forms.

Substitution: Tetrazole derivatives can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution reagents: Common reagents for substitution reactions include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized tetrazole derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Chemistry: : Tetrazole derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: : In biological research, tetrazole derivatives are used as bioisosteres of carboxylic acids, which allows them to mimic the biological activity of carboxylic acids .

Medicine: : Tetrazole derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive properties .

Industry: : In the industrial sector, tetrazole derivatives are used in the production of high-energy materials, such as explosives and propellants .

Mechanism of Action

The mechanism of action of tetrazole derivatives involves their ability to act as bioisosteres of carboxylic acids. This allows them to interact with biological targets in a similar manner to carboxylic acids, leading to various biological effects . The planar structure of tetrazole derivatives favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Physicochemical Properties

- 2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d) (): Replaces the methyl group with a thio-linked nitrobenzene moiety. Higher molecular weight (due to nitro and phenyl groups) may reduce solubility in polar solvents .

- 1-Phenyl-2-(5-phenyl-2H-tetrazol-2-yl)ethanol (8) (): Features a phenyl group at the 5-position and ethanol at the 2-position. Increased aromaticity enhances lipophilicity, contrasting with the methyl-ethanol derivative’s balance of hydrophilicity and steric hindrance .

- 2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles (): Incorporates isoxazole and alkoxy substituents. The isoxazole’s electron-deficient nature may enhance electrophilic reactivity, whereas the ethanol group in 2H-Tetrazole-5-ethanol,2-methyl- offers hydrogen-bonding capability .

Key Physical Properties

*Calculated based on molecular formula C₄H₈N₄O.

Challenges and Innovations

- Stereochemical Effects: Ethanol’s hydroxyl group introduces chirality in some derivatives (e.g., ’s biphenyl-tetrazoles), complicating synthesis but enabling enantioselective applications .

- Scalability: Thio-linked derivatives () require toxic chlorobenzyl reagents, whereas ethanol-substituted analogs may offer greener synthetic routes .

Biological Activity

2H-Tetrazole-5-ethanol, 2-methyl- is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Its structure includes a hydroxyl group (-OH) at the 5-position and a methyl group (-CH₃) at the 2-position. This unique arrangement contributes to its diverse biological activities and potential applications in pharmaceuticals and materials science.

The compound's chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of 2H-Tetrazole-5-ethanol, 2-methyl- exhibit significant antimicrobial activity . Various studies have shown its effectiveness against a range of pathogens, suggesting its potential as an antimicrobial agent in therapeutic applications.

Antioxidant Activity

A study evaluated the antioxidant potential of derivatives synthesized from this compound using the DPPH assay. The results demonstrated that these derivatives exhibited significant free radical scavenging abilities, outperforming the parent compound in antioxidant activity .

Antihypertensive Effects

The compound has been investigated for its role as an angiotensin II receptor antagonist . In a series of synthesized ester derivatives based on 2H-Tetrazole-5-ethanol, 2-methyl-, several compounds showed promising results in lowering blood pressure in animal models. Notably, specific derivatives demonstrated enhanced antihypertensive effects compared to the parent molecule .

Study on Antihypertensive Activity

In a controlled study, various derivatives were tested for their ability to reduce systolic blood pressure. The following table summarizes the results:

| Code (80 mg/kg) | Mean Systolic Blood Pressure ± SEM |

|---|---|

| Control | 108.28 ± 6.87 |

| DMSO | 81.10 ± 3.21 |

| AV0 | 82.41 ± 4.32 |

| AV1 | 81.78 ± 3.87 |

| AV2 | 69.21 ± 1.72 |

| AV3 | 79.31 ± 3.34 |

| AV4 | 79.56 ± 2.78 |

| AV5 | 81.92 ± 5.21 |

| AV6 | 81.21 ± 3.21 |

| AV7 | 85.61 ± 3.32 |

| AV8 | 71.56 ± 4.32 |

| AV9 | 80.17 ± 1.34 |

| AV10 | 75.82 ± 4.12 |

| AV11 | 72.71 ± 3.21 |

This data indicates that certain derivatives (notably AV2) significantly lower blood pressure compared to controls, highlighting their potential therapeutic use in hypertension management .

The biological activity of 2H-Tetrazole-5-ethanol, 2-methyl- is attributed to its ability to interact with various biological targets:

- Binding Interactions : The compound shows binding affinity to angiotensin II receptors, which play a crucial role in regulating blood pressure.

- Enzyme Inhibition : It has been shown to inhibit urease activity, which is significant for treating infections caused by Helicobacter pylori and managing related gastrointestinal disorders .

Comparative Analysis with Similar Compounds

The following table compares structural analogs of the compound and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1H-Tetrazole | One nitrogen atom less than 2H-tetrazole | More stable under certain conditions |

| 5-Aminotetrazole | Amino group at the 5-position | Exhibits significant biological activity |

| Ethyl Tetrazole-5-carboxylate | Carboxylate group at the 5-position | Used in photochemical studies |

| 2-Methyl-tetrazole | Methyl group at the 2-position | Studied for photochemical stability |

These compounds exhibit unique properties that differentiate them from 2H-Tetrazole-5-ethanol, 2-methyl-, making them suitable for specific applications in research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.